cis-3,4-Dimethylcyclopentanone cis-3,4-Dimethylcyclopentanone
Brand Name: Vulcanchem
CAS No.: 19550-72-2
VCID: VC21018345
InChI: InChI=1S/C7H12O/c1-5-3-7(8)4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+
SMILES: CC1CC(=O)CC1C
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol

cis-3,4-Dimethylcyclopentanone

CAS No.: 19550-72-2

Cat. No.: VC21018345

Molecular Formula: C7H12O

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

cis-3,4-Dimethylcyclopentanone - 19550-72-2

Specification

CAS No. 19550-72-2
Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
IUPAC Name (3R,4S)-3,4-dimethylcyclopentan-1-one
Standard InChI InChI=1S/C7H12O/c1-5-3-7(8)4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+
Standard InChI Key ZMGMYCHEWPVBEL-OLQVQODUSA-N
Isomeric SMILES C[C@@H]1CC(=O)C[C@@H]1C
SMILES CC1CC(=O)CC1C
Canonical SMILES CC1CC(=O)CC1C

Introduction

Structural Characteristics and Stereochemistry

Molecular Structure

cis-3,4-Dimethylcyclopentanone features a five-membered carbocyclic ring with a carbonyl group at position 1 and two methyl substituents at positions 3 and 4. The critical feature distinguishing this compound is the cis orientation of these methyl groups, meaning they are positioned on the same face of the cyclopentane ring . This contrasts with its isomer, trans-3,4-dimethylcyclopentanone, where the methyl groups occupy opposite faces of the ring .

Conformational Analysis

Spectroscopic investigations have revealed important details about the three-dimensional arrangement of this molecule. Vibrational spectral studies indicate that cis-3,4-dimethylcyclopentanone belongs to the C₁ symmetry group, adopting a half-chair conformation . This relatively low symmetry (C₁) reflects the asymmetric distribution of substituents around the cyclopentane ring, with no symmetry elements except for the identity operation. The half-chair conformation represents an energetically favorable arrangement that minimizes steric interactions between the cis-methyl groups .

Stereochemistry and Chirality

The compound possesses two stereocenters at positions 3 and 4, creating the potential for stereoisomerism. In the cis configuration, when one methyl group has an (S) configuration, the other necessarily has an (R) configuration, leading to the formal designation as (3S,4R)-3,4-dimethylcyclopentan-1-one . The enantiomeric form, (3R,4S)-3,4-dimethylcyclopentan-1-one, is also possible. Both enantiomers display identical physical properties except for their interaction with plane-polarized light and with other chiral entities.

Physical Properties

The physical characteristics of cis-3,4-dimethylcyclopentanone have been determined through both experimental measurements and computational predictions. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of cis-3,4-Dimethylcyclopentanone

PropertyValueUnitMethod
Molecular Weight112.17g/molComputed
Boiling Point437.99KJoback Calculation
Critical Temperature (Tc)652.49KJoback Calculation
Critical Pressure (Pc)3427.87kPaJoback Calculation
Heat of Formation (ΔfH° gas)-285.37kJ/molJoback Calculation
Heat of Vaporization (ΔvapH°)35.37kJ/molJoback Calculation
Fusion Temperature (Tfus)243.53KJoback Calculation
Heat of Fusion (ΔfusH°)8.40kJ/molJoback Calculation
McGowan Volume100.200ml/molMcGowan Calculation
Log P (octanol/water)1.621-Crippen Calculation
XLogP3-AA1.3-Computed
Topological Polar Surface Area17.1ŲComputed

At standard temperature and pressure, cis-3,4-dimethylcyclopentanone is a colorless liquid with a moderate boiling point . Its physical state is consistent with other cyclopentanone derivatives of similar molecular weight. The compound has limited water solubility as indicated by its negative log water solubility value (-1.44) , but is soluble in common organic solvents such as ethanol, diethyl ether, and chloroform, which is typical for ketones of this size.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactivity and Reactions

Carbonyl Reactivity

As a ketone, cis-3,4-dimethylcyclopentanone exhibits typical carbonyl reactivity, including nucleophilic addition reactions with hydride donors, Grignard reagents, and other nucleophiles. The stereochemistry of the product depends on the approach vector of the nucleophile relative to the half-chair conformation of the ring and the steric influence of the methyl substituents.

Stereochemical Influence on Reactions

The cis arrangement of the methyl groups in cis-3,4-dimethylcyclopentanone significantly influences the stereochemical outcome of various reactions. Research has shown that in the Bucherer-Bergs reaction, which converts ketones to hydantoins, the stereochemical course is related to the preferred conformation of the cyclopentane ring . This conformational preference affects the accessibility of the carbonyl group to reactants and the stability of transition states.

Bucherer-Bergs and Strecker Reactions

Studies comparing the Bucherer-Bergs and Strecker reactions on cis-3,4-dimethylcyclopentanone have provided valuable insights into the stereochemical course of these transformations. These investigations, employing ¹H NMR, ¹³C NMR, and X-ray diffraction analyses of the products, have demonstrated that the stereochemical outcome is determined by the preferred conformation of the cyclopentane ring . The Bucherer-Bergs reaction tends to yield products with the carbonyl group in an equatorial position, while the Strecker reaction favors the axial position .

Synthesis Methods

Several approaches have been developed for the synthesis of cis-3,4-dimethylcyclopentanone with high stereoselectivity. These methods are crucial for obtaining the compound in its pure form for further studies and applications.

Stereoselective Synthesis

Patents and research literature describe methods for the stereoselective synthesis of 3,4-disubstituted cyclopentanones, including cis-3,4-dimethylcyclopentanone . These approaches typically involve careful control of reaction conditions to favor the formation of the cis isomer over the trans counterpart. One reported method involves the hydrolysis of precursor compounds to obtain optically active 3,4-disubstituted cyclopentanones with defined stereochemistry .

From Related Precursors

Alternative synthetic routes may involve the transformation of related compounds, such as cis-3,4-dimethylcyclopentene , through oxidation processes. The preservation of the stereochemical relationship between the methyl groups during these transformations is crucial for maintaining the cis configuration in the final product.

Applications and Significance

Synthetic Intermediates

cis-3,4-Dimethylcyclopentanone serves as an important intermediate in organic synthesis, particularly in the preparation of pharmaceutically relevant compounds . Its defined stereochemistry makes it valuable for the synthesis of complex molecules where stereochemical control is essential.

Model Compound for Stereochemical Studies

Due to its well-defined stereochemistry and conformational properties, cis-3,4-dimethylcyclopentanone is utilized as a model compound for investigating stereochemical principles in organic reactions. Studies on this compound have contributed to understanding factors that influence the stereoselectivity of various transformations, including the Bucherer-Bergs and Strecker reactions .

Research Applications

The compound has been employed in research focused on the conformational analysis of cyclic ketones. Its vibrational spectra have been analyzed to determine the preferred molecular conformation, providing insights into the factors that control molecular shape and reactivity in cyclopentanone derivatives .

Comparison with Related Compounds

Comparison with trans-3,4-Dimethylcyclopentanone

Recent Research and Developments

Research involving cis-3,4-dimethylcyclopentanone continues to expand our understanding of stereochemical principles and reaction mechanisms. Studies published in journals such as the Canadian Journal of Chemistry have investigated the stereochemistry of various reactions involving this compound . These investigations contribute to the broader field of organic stereochemistry and provide insights that may be applicable to more complex systems.

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